molecular formula C18H17BrN2O B2938927 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide CAS No. 852137-41-8

4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2938927
CAS No.: 852137-41-8
M. Wt: 357.251
InChI Key: WJGVKLBZOJOPDK-UHFFFAOYSA-N
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Description

“4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide” is a chemical compound. The molecular formula is not directly available, but similar compounds have formulas like C15H14BrNO .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters has also been reported in the synthesis of related compounds .


Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds like this, including free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters is another reaction that has been reported in related compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complexes : Research into phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including derivatives similar to "4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide", has provided insights into their spectral, electrochemical, and magnetic properties. These complexes exhibit antiferromagnetic interaction and distinct electrochemical behaviors, highlighting their potential in material science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).

  • Antipyrine Derivatives : The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives have been explored. These studies highlight the role of such compounds in understanding molecular interactions and designing drugs with enhanced properties (Saeed et al., 2020).

  • Copper(II) and Nickel(II) Complexes : Derivatives of "4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide" have been used to synthesize and characterize metal complexes, providing valuable information on their structural and molecular properties. Such research can lead to the development of new materials with specific magnetic and electronic characteristics (Binzet et al., 2009).

Properties

IUPAC Name

4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O/c1-12-9-15-10-13(3-8-17(15)21(12)2)11-20-18(22)14-4-6-16(19)7-5-14/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGVKLBZOJOPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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